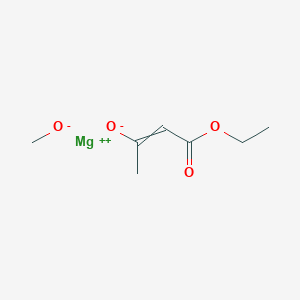
magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate is an organometallic compound with the molecular formula C12H14MgO8. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate typically involves the reaction of magnesium with 4-ethoxy-4-oxobut-2-enoic acid and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese(III) acetate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation with manganese(III) acetate can yield diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate .
Scientific Research Applications
Magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate include:
- Lithium 4-ethoxy-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Diethyl 2,5-dihydroxy-2,5-bis(trifluoromethyl)tetrahydrofuran-3,4-dicarboxylate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Properties
CAS No. |
158193-94-3 |
|---|---|
Molecular Formula |
C7H12MgO4 |
Molecular Weight |
184.47 g/mol |
IUPAC Name |
magnesium;4-ethoxy-4-oxobut-2-en-2-olate;methanolate |
InChI |
InChI=1S/C6H10O3.CH3O.Mg/c1-3-9-6(8)4-5(2)7;1-2;/h4,7H,3H2,1-2H3;1H3;/q;-1;+2/p-1 |
InChI Key |
KXVZPWWLQKOMOU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=C(C)[O-].C[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















